![molecular formula C16H26O6 B14608990 1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 57721-93-4](/img/structure/B14608990.png)
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound with the molecular formula C16H26O6. It is a derivative of benzene, where two hydrogen atoms are replaced by 2-(2-methoxyethoxy)ethoxy groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of benzene with ethylene oxide derivatives. The general synthetic route involves the following steps:
Preparation of 2-(2-methoxyethoxy)ethanol: Ethylene oxide is reacted with methanol to produce 2-(2-methoxyethoxy)ethanol.
Formation of 2-(2-methoxyethoxy)ethoxy chloride: The 2-(2-methoxyethoxy)ethanol is then reacted with thionyl chloride to form 2-(2-methoxyethoxy)ethoxy chloride.
Coupling with benzene: The 2-(2-methoxyethoxy)ethoxy chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the electrophile used, such as brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the study of biological membranes and as a model compound for studying the interactions of aromatic compounds with biological systems.
Medicine: It is used in the development of drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The pathways involved include signal transduction pathways and metabolic pathways, where the compound can act as an inhibitor or activator of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis[2-(2-methoxyethoxy)ethoxy]benzene
- 1,2-Bis(2-methoxyethoxy)ethane (Triglyme)
- 1,2-Bis(2-chloroethoxy)ethane
Uniqueness
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene is unique due to its specific structure, which provides it with distinct chemical properties. Compared to similar compounds, it has a higher solubility in organic solvents and a greater ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and stability.
Propriétés
Numéro CAS |
57721-93-4 |
|---|---|
Formule moléculaire |
C16H26O6 |
Poids moléculaire |
314.37 g/mol |
Nom IUPAC |
1,2-bis[2-(2-methoxyethoxy)ethoxy]benzene |
InChI |
InChI=1S/C16H26O6/c1-17-7-9-19-11-13-21-15-5-3-4-6-16(15)22-14-12-20-10-8-18-2/h3-6H,7-14H2,1-2H3 |
Clé InChI |
WMNVVUGQDLUOIK-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC1=CC=CC=C1OCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)
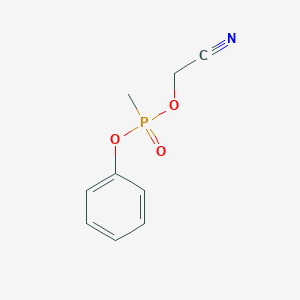
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)

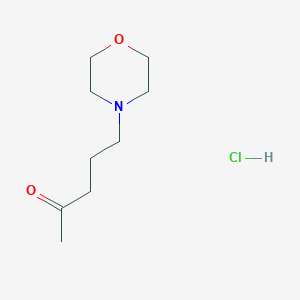
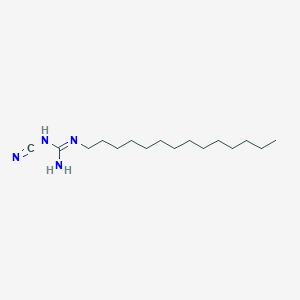
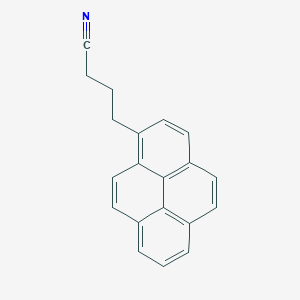
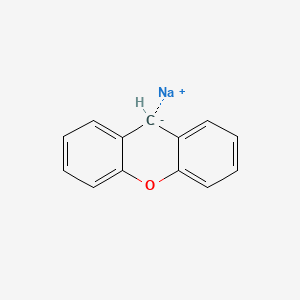

![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)
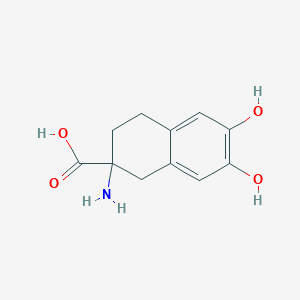

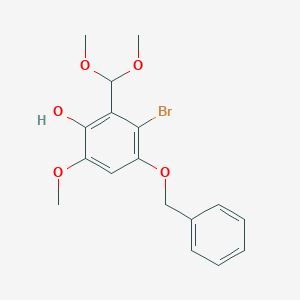
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
